1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine hydrochloride . This systematic name reflects its structural components:

- A 3-chloro-4-fluorophenyl aromatic ring substituted at the meta and para positions.

- A biguanide backbone (imidodicarbonimidic diamide) comprising two guanidine units.

- A hydrochloride counterion, indicating its salt form.

The compound belongs to the biguanide class of organic compounds, characterized by the presence of two N-linked guanidine groups. It is further classified as a chlorofluorophenylbiguanide derivative due to its halogen-substituted aromatic system.

Structural Formula and Stereochemical Considerations

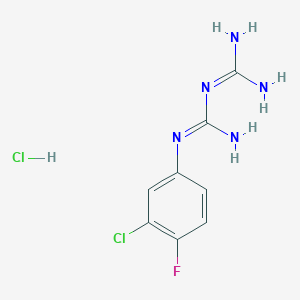

The structural formula of 1-(3-chloro-4-fluorophenyl)biguanide hydrochloride is represented as C₈H₁₀Cl₂FN₅ . Key structural features include:

Primary Structure

- Aromatic ring : A benzene ring with chlorine (Cl) at position 3 and fluorine (F) at position 4.

- Biguanide core : Two guanidine groups (N–C(=NH)–N) linked via a central nitrogen atom.

- Hydrochloride salt : A chloride ion (Cl⁻) associated with the protonated biguanide moiety.

Stereochemistry

The compound lacks chiral centers due to the planar geometry of the aromatic ring and the symmetric substitution pattern of the biguanide group. No stereoisomers are reported.

SMILES Notation Cl.NC(=N)NC(=N)Nc1ccc(F)c(Cl)c1

3D Conformation

Computational models predict a planar aromatic system with the biguanide group adopting a Z-configuration to minimize steric hindrance.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by the following identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 915071-41-9 | |

| PubChem CID (Hydrochloride) | 2729954 | |

| PubChem CID (Free Base) | 2729955 | |

| ChEMBL ID | CHEMBL222122 | |

| MDL Number | MFCD00126332 |

Alternative names include:

Molecular Weight and Empirical Formula Analysis

The molecular weight and formula are derived from compositional analysis and mass spectrometry:

| Property | Value | |

|---|---|---|

| Empirical Formula | C₈H₁₀Cl₂FN₅ | |

| Molecular Weight | 266.1 g/mol | |

| Exact Mass (Monoisotopic) | 265.0262 Da |

Elemental Composition

- Carbon (C): 36.11%

- Hydrogen (H): 3.79%

- Chlorine (Cl): 26.64%

- Fluorine (F): 7.14%

- Nitrogen (N): 26.32%

The free base (without hydrochloride) has the formula C₈H₉ClFN₅ and a molecular weight of 229.64 g/mol.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is not explicitly provided in the sources, the following can be inferred from structural analogs:

- ¹H NMR :

- Aromatic protons: δ 7.5–8.0 ppm (multiplet for substituted phenyl ring).

- NH protons: δ 6.5–7.5 ppm (broad signals due to hydrogen bonding).

- ¹³C NMR :

- Aromatic carbons: δ 115–135 ppm.

- Guanidine carbons: δ 155–165 ppm (C=N).

Infrared (IR) Spectroscopy

- N–H stretch: 3300–3500 cm⁻¹

- C=N stretch: 1600–1680 cm⁻¹

- C–F stretch: 1100–1200 cm⁻¹

- C–Cl stretch: 700–800 cm⁻¹

Mass Spectrometry (MS)

Melting Point

209–213°C (decomposition observed).

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN5.ClH/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLQSZUCBVOQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35754-28-0 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 3-Chloro-4-fluoroaniline with Cyanoguanidine

The most direct route involves the reaction of 3-chloro-4-fluoroaniline with cyanoguanidine (dicyandiamide) under acidic conditions. This method mirrors the synthesis of proguanil hydrochloride, where a substituted aniline reacts with cyanoguanidine in the presence of a metal catalyst.

Procedure :

- Starting Material Preparation : 3-Chloro-4-fluoroaniline hydrochloride, synthesized via fluorination and reduction of 3,4-dichloronitrobenzene, is dissolved in a tetrahydrofuran (THF)-water mixture.

- Catalytic Reaction : Cyanoguanidine and copper sulfate pentahydrate (0.5–3.0 molar equivalents relative to cyanoguanidine) are added to the solution. The mixture is refluxed for 2–10 hours, with thin-layer chromatography (TLC) monitoring to confirm consumption of the starting aniline.

- Acidification and Isolation : Hydrochloric acid is introduced to protonate the biguanide intermediate, followed by distillation of THF. The product is precipitated via cooling and neutralization with aqueous ammonia, yielding the crude hydrochloride salt.

Key Parameters :

- Solvent System : THF-water (5:1 v/v) optimizes solubility and reaction efficiency.

- Catalyst Loading : Copper sulfate at 0.68 molar equivalents relative to cyanoguanidine enhances reaction rates while minimizing side reactions.

- Temperature : Reflux conditions (70–75°C) ensure complete conversion.

Yield and Purity :

Metal-Mediated Biguanide Formation

This method leverages metal complexes to stabilize reactive intermediates, a strategy validated in proguanil hydrochloride production.

Reaction Mechanism :

- Coordination Complex Formation : The amine group of 3-chloro-4-fluoroaniline coordinates with copper(II) ions, facilitating nucleophilic attack on cyanoguanidine.

- Proton Transfer : Acidic conditions (HCl) protonate the biguanide, displacing copper ions and forming the hydrochloride salt.

Optimization Insights :

- Chelation Post-Reaction : Ethylenediaminetetraacetic acid (EDTA) is added to sequester residual copper, preventing contamination.

- Distillation Efficiency : Removing 5.5 volumes of solvent relative to the starting material maximizes recovery while minimizing energy input.

Purification and Characterization

Recrystallization Protocols

Water-Based Recrystallization :

- Dissolve the crude product in water at 85–95°C.

- Add activated charcoal to adsorb impurities, followed by hot filtration.

- Cool the filtrate to 10–15°C to crystallize the pure compound.

Solvent-Anti-Solvent Method :

Analytical Characterization

Spectroscopic Data :

- Melting Point : 209–213°C (lit.), consistent with high purity.

- HPLC : Purity >99.9% achievable under optimized conditions.

- X-Ray Powder Diffraction (XRPD) : Distinctive crystallographic patterns confirm phase purity (Fig. 1 in provides a reference for analogous compounds).

Safety and Handling :

- Hazard Classification : Eye irritation (Category 2), skin irritation (Category 2), and specific target organ toxicity (STOT SE 3).

- Mitigation Strategies : Use personal protective equipment (PPE) and ensure adequate ventilation during synthesis.

Comparative Analysis of Synthetic Methods

| Parameter | Condensation Route | Metal-Mediated Route |

|---|---|---|

| Catalyst | None | Copper sulfate |

| Reaction Time | 6–8 hours | 3–5 hours |

| Yield (Crude) | 70–75% | 75–80% |

| Purity (Post-Purification) | 98.5% | 99.9% |

| Scalability | Moderate | High |

Trade-offs :

- The metal-mediated route offers higher yields and purity but introduces complexity in catalyst removal.

- The condensation method avoids metal contaminants but requires stringent pH control.

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products

Scientific Research Applications

Chemical Properties and Structure

1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride has the molecular formula and a CAS number of 915071-41-9. Its structure includes a biguanide moiety attached to a chlorinated and fluorinated phenyl group, which influences its biological activity. The compound is classified as an irritant and has a melting point range of 89 to 89.5 °C.

Scientific Research Applications

This compound is primarily utilized in biochemical research, particularly in proteomics and cellular biology studies:

- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, making it valuable for investigating cellular functions. Initial findings suggest that it may interact with enzymes critical for metabolism or cell signaling, which can be explored using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. Although specific studies on this compound are still emerging, its structural characteristics suggest potential efficacy against various pathogens .

Proteomic Studies

In proteomic research, this compound has been evaluated for its ability to modulate protein interactions and pathways. For instance, studies have indicated that derivatives of biguanides can impact cellular processes significantly. A comparative analysis of similar compounds revealed that modifications in the chemical structure can lead to varying biological activities .

Antimalarial Activity

Research has shown that biguanides can exhibit antimalarial properties. In vitro studies involving analogs of this compound demonstrated promising activity against drug-sensitive and resistant strains of Plasmodium falciparum. These studies highlight the importance of structural modifications in enhancing efficacy against malaria .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Biguanide | Contains two guanidine groups | Used primarily as an antidiabetic agent |

| Metformin | Contains a biguanide structure | Widely used for diabetes management |

| Chlorhexidine | Contains chlorinated phenyl groups | Known for its antiseptic properties |

| Phenformin | Contains a phenyl group | Historically used in diabetes treatment |

This comparison illustrates how the unique combination of chlorine and fluorine substitutions in this compound may influence its biological activity differently from other compounds in this class.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride with structurally related biguanide derivatives, focusing on molecular properties, substituent effects, and reported applications:

* Calculated based on substituent addition to the phenyl-biguanide scaffold.

Key Observations:

Substituent Effects: Electron-withdrawing groups (Cl, F): Enhance stability and binding affinity to biological targets (e.g., enzymes or receptors) by modulating electronic properties . Trifluoromethoxy (CF₃O): Introduces higher lipophilicity, which could enhance membrane permeability but may reduce solubility .

Pharmacological Potential: Antimicrobial Activity: Proguanil (a chlorophenylbiguanide) is an antimalarial prodrug , suggesting the target compound may share similar mechanisms. Metabolic Applications: Structural resemblance to metformin hints at possible AMP-activated protein kinase (AMPK) modulation .

Synthetic Methods: Biguanides are typically synthesized via high-temperature condensation of cyanoguanidine with substituted amines . For example, 1-(4-chlorophenyl)biguanide hydrochloride is prepared by reacting 4-chloroaniline with cyanoguanidine at 180–200°C .

Research Findings and Data Gaps

- Antidiabetic Potential: No direct evidence exists for the target compound’s activity, but metformin’s success underscores the therapeutic relevance of biguanides .

- Antimicrobial Screening: Derivatives like 1-(4-chlorophenyl)biguanide show synergy with naphthoquinones against Plasmodium spp. , suggesting combinatorial studies for the target compound.

- Structural Studies : NMR and elemental analysis data for analogs (e.g., 1-(4’-chlorobenzyl)biguanide dihydrochloride ) provide a template for characterizing the target compound’s purity and stability.

Biological Activity

1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₀Cl₂FN₅ and is characterized by a biguanide moiety linked to a chlorinated and fluorinated phenyl group. Its melting point ranges from 89 to 89.5 °C, and it is classified as an irritant. The chemical identity is confirmed by its CAS number 915071-41-9.

This compound exhibits significant biological activity primarily through:

- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can influence various cellular processes, including cell signaling and metabolic functions.

- Antimicrobial Properties : While detailed studies on this specific compound are still emerging, derivatives of biguanides have shown antimicrobial properties. This suggests potential applications in treating infections.

In Vitro Studies

Recent studies have indicated that this compound may interact with various biological targets:

- Binding Affinity : Initial findings suggest this compound may bind to enzymes critical in metabolism or cell signaling. Techniques such as surface plasmon resonance could provide insights into these binding mechanisms.

- Comparative Activity : When compared to related compounds like Metformin and Chlorhexidine, this compound shows unique interactions due to its specific chlorine and fluorine substitutions, which may enhance its biological activity.

Case Studies

Several studies have explored the efficacy of biguanides in different contexts:

- Antimalarial Activity : A study on related biguanides demonstrated promising activity against Plasmodium falciparum, suggesting that modifications in structure can lead to enhanced efficacy against drug-resistant strains .

- Antimicrobial Efficacy : Research on polyhexamethylene biguanide (PHMB), a structural analog, has shown effective antimicrobial properties against intracellular bacteria, indicating potential therapeutic applications for similar compounds .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Biguanide | Contains two guanidine groups | Used primarily as an antidiabetic agent |

| Metformin | Contains a biguanide structure | Widely used for diabetes management |

| Chlorhexidine | Contains chlorinated phenyl groups | Known for its antiseptic properties |

| Phenformin | Contains a phenyl group | Used historically in diabetes treatment |

This table highlights how this compound is positioned within a broader class of compounds, emphasizing its unique structural characteristics that may influence its biological activity differently compared to others in this category.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride?

The synthesis typically involves condensation of 3-chloro-4-fluoroaniline with cyanoguanidine in the presence of HCl. A method adapted from substituted biguanide syntheses (e.g., 1-(p-chlorophenyl)biguanide) uses acetic acid as a solvent with HCl and sodium chlorate for cyclization . Key steps include temperature control (<25°C) to prevent side reactions and purification via NaOH neutralization followed by ether extraction . Variations may involve substituting aniline derivatives to explore structural analogs.

Q. How is this compound characterized to confirm its structural identity and purity?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, ensuring correct stereochemistry .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while LC-MS validates molecular weight (248.11 g/mol) .

- Purity analysis : HPLC or TLC (using silica gel) with UV detection ensures >95% purity, critical for pharmacological studies .

Q. What are the recommended storage and handling protocols?

- Storage : Store as a powder under inert atmosphere at room temperature or as a solution in H₂O (120 mg/mL) at -20°C for ≤6 months (avoid freeze-thaw cycles) .

- Handling : Use low-frequency sonication to improve solubility in aqueous buffers. Always conduct stability tests under experimental conditions (e.g., pH, temperature) to avoid degradation .

Advanced Research Questions

Q. How to design experiments evaluating 5-HT3 receptor agonism?

- In vitro assays : Use isolated tissue preparations (e.g., guinea pig ileum) to measure contraction responses. Compare EC₅₀ values with known agonists like m-CPBG .

- Receptor binding : Radioligand competition assays (³H-GR65630) on HEK-293 cells expressing human 5-HT3A receptors. Calculate Ki values to assess selectivity over other serotonin receptors .

- Functional assays : Patch-clamp electrophysiology to confirm ion channel activation in neuronal cells .

Q. How can contradictions in pharmacological data (e.g., varying potency across studies) be resolved?

- Receptor subtype variability : Test activity against 5-HT3A vs. 5-HT3AB heteromers, which differ in ligand sensitivity .

- Assay conditions : Control pH (affects hydrochloride salt ionization) and buffer composition (e.g., divalent cations modulate receptor function) .

- Metabolic stability : Evaluate compound degradation in plasma using LC-MS to rule out artifacts .

Q. What structure-activity relationship (SAR) trends are observed in substituted biguanides?

- Substituent position : 3-chloro-4-fluoro substitution enhances 5-HT3 affinity compared to 4-chloro analogs (e.g., 1-(4-chlorophenyl)biguanide, CAS 4022-81-5) .

- Electron-withdrawing groups : Fluorine at the 4-position increases metabolic stability by reducing cytochrome P450 interactions .

- Hydrochloride salt : Improves aqueous solubility (483.65 mM in H₂O) compared to free bases, critical for in vivo studies .

Q. How to address solubility limitations in biological assays?

- Sonication : Low-frequency ultrasound (20–40 kHz) disrupts aggregates in aqueous solutions .

- Co-solvents : Use DMSO (<1% v/v) for stock solutions, but confirm absence of solvent effects on receptor activity .

- Prodrug strategies : Synthesize ester derivatives (e.g., acetylated biguanides) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.